molecular formula C10H8ClNO2 B040602 6-chloro-1H-indol-3-yl acetate CAS No. 114305-99-6

6-chloro-1H-indol-3-yl acetate

Cat. No.: B040602
CAS No.: 114305-99-6
M. Wt: 209.63 g/mol
InChI Key: IPTGFPYPSDDUBV-UHFFFAOYSA-N
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Description

6-Chloro-1H-indol-3-yl acetate is a derivative of indole, a significant heterocyclic compound with a wide range of biological activities. Indole derivatives are known for their diverse pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1H-indol-3-yl acetate typically involves the acetylation of 6-chloroindole. One common method is the reaction of 6-chloroindole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1H-indol-3-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Indole-3-carboxylic acids.

    Reduction: Indole-3-yl alcohols.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-1H-indol-3-yl acetate has several scientific research applications:

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features but different functional groups.

    6-Bromo-1H-indol-3-yl acetate: Similar structure with a bromo group instead of a chloro group.

    1H-Indole-3-yl acetate: Lacks the chloro group at the 6th position.

Uniqueness: 6-Chloro-1H-indol-3-yl acetate is unique due to the presence of both the chloro and acetate groups, which confer distinct chemical and biological properties. The chloro group enhances its reactivity in substitution reactions, while the acetate group can be hydrolyzed to release acetic acid, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

(6-chloro-1H-indol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-6(13)14-10-5-12-9-4-7(11)2-3-8(9)10/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTGFPYPSDDUBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CNC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596842
Record name 6-Chloro-1H-indol-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114305-99-6
Record name 6-Chloro-1H-indol-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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